methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-30-15-7-5-6-14(12-15)27-22(28)21-20(17-8-3-4-9-18(17)25-21)26-24(27)33-13-16-10-11-19(32-16)23(29)31-2/h3-12,25H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKBLNPYCRQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(O5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For example, they can inhibit the activity of certain enzymes, interfere with the replication of viruses, or modulate the activity of various cellular receptors.
Biological Activity
Methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological implications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 362.4 g/mol. The structure features a furan ring, a pyrimidine derivative, and a methoxyphenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, the compound's structural analogs have shown inhibitory effects on various cancer cell lines through mechanisms that involve the inhibition of key signaling pathways such as the EGFR (epidermal growth factor receptor) pathway.
- Cell Line Studies : The compound was evaluated against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations have demonstrated favorable binding interactions with EGFR tyrosine kinase, indicating that the compound may inhibit this receptor's activity, which is crucial for cancer proliferation .
Antimicrobial Activity
The compound's thioether moiety may enhance its ability to interact with microbial targets. Preliminary evaluations suggest that it possesses antimicrobial properties against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
- Case Studies : In vitro studies have shown that related compounds exhibit significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Pharmacological Implications
The diverse biological activities of this compound suggest potential therapeutic applications beyond cancer treatment.
Other Biological Activities
- Antiviral Properties : Some studies indicate that heterocyclic compounds similar to this one may exhibit antiviral activities against various viruses by inhibiting viral replication processes .
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes could lead to applications in managing metabolic disorders or inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Methodology | Key Findings |
|---|---|---|---|
| Anticancer | HT29, DU145 | MTT Assay | Dose-dependent viability reduction |
| Molecular Docking | EGFR | Computational Simulations | Strong binding affinity |
| Antimicrobial | Various Bacteria | MIC Determination | Significant antibacterial activity |
| Antiviral | Various Viruses | In vitro assays | Potential inhibition of viral replication |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring the pyrimido[5,4-b]indole core exhibit promising anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Research has demonstrated that methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural elements influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrimido[5,4-b]indole core | Essential for anticancer efficacy |
| Methoxyphenyl group | Enhances lipophilicity and bioavailability |
| Furan moiety | Contributes to antimicrobial properties |
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results indicated significant dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
In vitro antimicrobial assays were conducted to assess the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity.
Chemical Reactions Analysis
Thionation Reactions
The compound’s thioether (-S-) and ester (-COOCH3) groups suggest potential for sulfur-related transformations. Lawesson’s reagent (LR) facilitates thionation , converting carbonyls to thiocarbonyls via a dithiophosphine ylide mechanism :
This reaction is faster for ketones than esters and may influence the compound’s pharmacokinetics .
Cyclization Reactions
The pyrimidoindole core likely forms through intramolecular cyclization , often involving:
-
Nucleophilic attack by amines or thiol groups on electrophilic sites (e.g., carbonyls).
-
Protecting groups (e.g., acetylation) to prevent side reactions during multi-step synthesis.
Example:
A benzimidazole precursor reacting with α-halo ketones to form thiazolo[3,2-a]benzimidazoles via cyclization .
Coupling Reactions
The furan ring and aryl groups enable coupling reactions, such as Suzuki-Miyaura coupling , to introduce substituents:
This enhances structural diversity and biological activity .
Oxidation and Alkylation
The thioether group may undergo oxidation (e.g., to sulfoxide/sulfone) or alkylation (e.g., with alkyl halides), altering its reactivity and lipophilicity.
Characterization Techniques
-
NMR spectroscopy : Elucidates structural details, including coupling constants and aromatic proton environments.
-
Mass spectrometry : Confirms molecular weight and fragmentation patterns.
-
X-ray crystallography : Provides atomic-level structural insights.
Q & A
Basic: What are the key steps and conditions for synthesizing methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidoindole core. Critical steps include:
- Thioether formation : Reaction of a pyrimido[5,4-b]indole derivative with a thiol-containing intermediate (e.g., mercaptomethylfuran carboxylate) under basic conditions (e.g., triethylamine) .
- Coupling reactions : Use of coupling agents like acetic anhydride or DMF as solvents to facilitate bond formation between aromatic and heterocyclic moieties .
- Purification : Techniques such as column chromatography or recrystallization to isolate the product. Reaction progress is monitored via TLC or HPLC .
Advanced: How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?
- Parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst stoichiometry .
- In-situ monitoring : Employ real-time HPLC or NMR to detect intermediates and adjust conditions dynamically .
- Protecting groups : Introduce temporary protecting groups for reactive sites (e.g., methoxy or carboxylate groups) to prevent undesired side reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity patterns. For example, methoxy protons (~δ 3.8 ppm) and furan carbonyl signals (~δ 165 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry and confirms bond angles in crystalline forms .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Cross-validation : Compare data with structurally analogous compounds (e.g., pyrimidoindole derivatives with varying substituents) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by conformational flexibility .
- Isotopic labeling : Trace reaction pathways to confirm the origin of ambiguous fragments in MS .
Basic: What biological assays are commonly used to evaluate this compound’s activity?
- Enzyme inhibition assays : Measure IC values against targets like kinases or oxidoreductases, using fluorescence-based or colorimetric methods .
- Cytotoxicity screening : Test viability in cell lines (e.g., cancer models) via MTT or ATP-luminescence assays .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., chloro) or donating (e.g., hydroxy) groups to modulate activity .
- Scaffold hopping : Compare activity with pyrimidoindole analogs fused to different heterocycles (e.g., thiazolo or imidazo rings) .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with the furan carboxylate) .
Basic: What are the stability considerations for storing this compound?
- Storage conditions : Keep at -20°C in anhydrous DMSO or under inert gas (N) to prevent hydrolysis of the thioether or ester groups .
- Light sensitivity : Protect from UV exposure to avoid degradation of the indole or furan moieties .
Advanced: How can degradation pathways be studied to improve formulation stability?
- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-MS to identify breakdown products .
- Kinetic studies : Monitor degradation rates using accelerated stability testing (e.g., 40°C/75% RH) .
Advanced: What computational methods are suitable for predicting this compound’s reactivity or binding modes?
- Molecular dynamics (MD) simulations : Model solvation effects and conformational changes in aqueous environments .
- Quantum mechanical calculations : Predict redox potentials or pKa values for the thioether and carboxylate groups .
- Docking software (e.g., AutoDock Vina) : Screen against protein databases to identify potential targets .
Advanced: How can researchers address challenges in detecting low-concentration metabolites of this compound?
- Hyphenated techniques : Use LC-MS/MS or GC-MS with pre-concentration steps (e.g., solid-phase extraction) .
- Isotope dilution : Spike samples with deuterated analogs as internal standards for quantification .
Advanced: What cross-disciplinary approaches enhance the study of this compound’s applications?
- Material science integration : Explore its use in drug delivery systems (e.g., nanoparticle encapsulation) .
- Chemical biology : Develop photoaffinity probes to map cellular target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
